6-Fluoro-1H-indazole Lactoperoxidase (LPO) Inhibition Ki Comparison
In a systematic comparative study of indazole derivatives against bovine milk lactoperoxidase (LPO), 6-fluoro-1H-indazole (9a) exhibited a Ki value of 18.04 µM, demonstrating >13-fold weaker inhibition than 6-chloro-1H-indazole (6a) which showed a Ki of 1.36 µM. This quantitative difference highlights that halogen identity (F vs. Cl) at the 6-position profoundly impacts LPO binding affinity and inhibition type (noncompetitive for 6-fluoro vs. competitive for 6-chloro) [1].
| Evidence Dimension | Lactoperoxidase (LPO) inhibition Ki constant (µM) |
|---|---|
| Target Compound Data | Ki = 18.04 µM |
| Comparator Or Baseline | 6-chloro-1H-indazole: Ki = 1.36 µM; 6-bromo-1H-indazole: Ki = 14.49 µM |
| Quantified Difference | 6-fluoro-1H-indazole Ki is 13.3× higher (less potent) than 6-chloro-1H-indazole; 1.24× higher than 6-bromo-1H-indazole |
| Conditions | Bovine milk LPO purified via Sepharose-4B-L-tyrosine-5-amino-2-methyl benzenesulfonamide affinity chromatography; assay at 25°C with ABTS as substrate |
Why This Matters
The substantial difference in Ki values (1.36 µM vs. 18.04 µM) between 6-chloro- and 6-fluoro-1H-indazole demonstrates that simple halogen substitution leads to an order-of-magnitude change in inhibitory potency; researchers developing LPO inhibitors or studying antimicrobial defense mechanisms must therefore select the specific halogenated indazole that matches their desired potency profile, as these compounds are not functionally interchangeable.
- [1] Köksal Z, Alim Z. Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles. Drug Chem Toxicol. 2020;43(1):22-26. View Source
